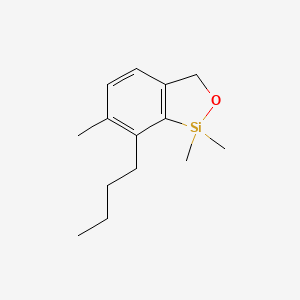
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- is a unique organosilicon compound that has garnered interest due to its distinctive structural features and potential applications in various fields. This compound is characterized by the presence of a benzoxasilole core, which integrates silicon into a heterocyclic framework, enhancing its chemical versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a silicon-containing precursor with a suitable aromatic compound, followed by cyclization to form the benzoxasilole ring. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoxasilole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can introduce various functional groups into the benzoxasilole ring.
Aplicaciones Científicas De Investigación
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- involves its interaction with specific molecular targets and pathways. The silicon atom in the benzoxasilole ring can form stable bonds with various functional groups, allowing the compound to participate in diverse chemical reactions. The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-dimethyl-1,3-dihydro-2,1-benzoxasilole
- 2-Butyl-1,2-benzothiazol-3(2H)-one
Uniqueness
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- stands out due to its unique combination of a benzoxasilole core with butyl and trimethyl substituents This structural arrangement imparts distinct chemical properties, making it more versatile and reactive compared to similar compounds
Propiedades
Número CAS |
143398-55-4 |
|---|---|
Fórmula molecular |
C14H22OSi |
Peso molecular |
234.41 g/mol |
Nombre IUPAC |
7-butyl-1,1,6-trimethyl-3H-2,1-benzoxasilole |
InChI |
InChI=1S/C14H22OSi/c1-5-6-7-13-11(2)8-9-12-10-15-16(3,4)14(12)13/h8-9H,5-7,10H2,1-4H3 |
Clave InChI |
UCODSIDJWBPDTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=CC2=C1[Si](OC2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


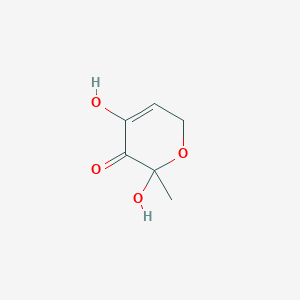
acetate](/img/structure/B12548326.png)


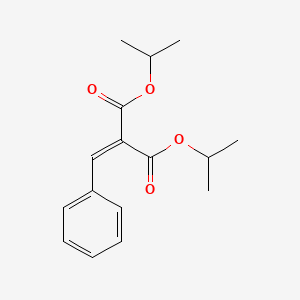
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)
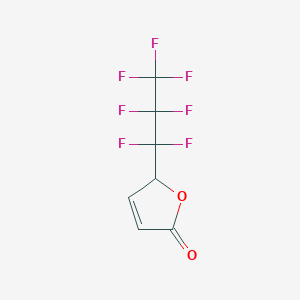
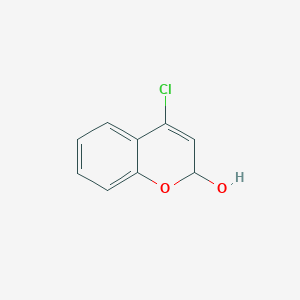
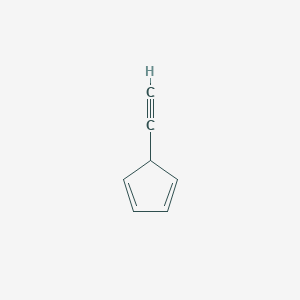
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)

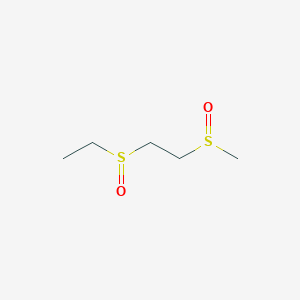
![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene](/img/structure/B12548394.png)
